molecular formula C10H13N5O10P2 B1232757 ADP-Dialdehyde CAS No. 64060-84-0

ADP-Dialdehyde

Cat. No.: B1232757
CAS No.: 64060-84-0
M. Wt: 425.19 g/mol
InChI Key: NVPIJHRHNNQNDN-NKWVEPMBSA-N
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Description

Adenosine 5’-diphosphate 2’,3’-dialdehyde is a derivative of adenosine diphosphate, characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its role in biochemical research, particularly in studies involving mitochondrial permeability and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphate 2’,3’-dialdehyde can be synthesized through the periodate oxidation of adenosine diphosphate. The reaction involves treating adenosine diphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehydes .

Industrial Production Methods

The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine 5’-diphosphate 2’,3’-dialdehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with specific enzymes and proteins. The aldehyde groups can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This compound is known to target enzymes involved in energy metabolism and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-diphosphate: Lacks the aldehyde groups and is primarily involved in energy transfer.

    Adenosine 5’-triphosphate: Contains an additional phosphate group and is a key molecule in cellular energy metabolism.

    Adenosine 2’,3’-dialdehyde: Similar structure but lacks the diphosphate group.

Uniqueness

Adenosine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of both diphosphate and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in biochemical research and a potential candidate for therapeutic applications .

Properties

CAS No.

64060-84-0

Molecular Formula

C10H13N5O10P2

Molecular Weight

425.19 g/mol

IUPAC Name

[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H13N5O10P2/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1

InChI Key

NVPIJHRHNNQNDN-NKWVEPMBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N

64060-84-0

Synonyms

adenosine 5'-diphosphate 2',3'-dialdehyde
ADP-dialdehyde
dial-ADP
oxo-ADP

Origin of Product

United States

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